

Application Notes and Protocols for Sequence Comparison Using PAM Matrices

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Compound of Interest

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These application notes provide a comprehensive overview of the software and tools that utilize Percent Accepted Mutation (PAM) matrices for protein sequence comparison. Detailed protocols for practical application are included, along with quantitative data and workflow visualizations to aid in experimental design and analysis.

Introduction to PAM Matrices in Sequence Alignment

Point Accepted Mutation (PAM) matrices are a fundamental tool in bioinformatics for scoring the alignment of protein sequences.[1] Developed by Margaret Dayhoff and her colleagues, these matrices are based on the observed frequencies of amino acid substitutions in closely related proteins.[2] Each PAM matrix, such as PAM30 or PAM250, represents a specific evolutionary distance.[3] A **PAM1** matrix corresponds to an evolutionary interval in which 1% of amino acids have changed, and higher-order PAM matrices are extrapolated from the **PAM1** matrix.[4] Lower PAM numbers are suitable for comparing closely related sequences, while higher numbers are used for more distantly related sequences.[5]

Software and Tools Incorporating PAM Matrices

Several widely used bioinformatics tools allow for the selection of PAM matrices when performing protein sequence alignments. These tools are essential for tasks such as identifying

homologous proteins, predicting protein function, and studying evolutionary relationships.

Key software includes:

- NCBI BLASTp: A suite of programs for searching sequence databases.[\[6\]](#) The protein-protein BLAST (BLASTp) service allows users to select from various PAM matrices (e.g., PAM30, PAM70, PAM250) under the "Algorithm parameters" section.[\[7\]](#)
- CLUSTALW: A multiple sequence alignment program available through various web servers.[\[8\]](#) It offers the option to use PAM matrices for pairwise and multiple alignments.[\[9\]](#)
- EMBOSS Needle: A tool for performing optimal global pairwise sequence alignment using the Needleman-Wunsch algorithm.[\[10\]](#)[\[11\]](#) Users can specify a PAM matrix for scoring the alignment.
- Online Alignment Tools: Various web-based tools for pairwise protein alignment also provide a selection of PAM matrices.[\[12\]](#)[\[13\]](#)

Data Presentation: Quantitative Information

For effective sequence comparison, it is crucial to understand the scoring system. The following tables provide quantitative data related to PAM matrices.

Table 1: Guidelines for Selecting a PAM Matrix

The choice of a specific PAM matrix is critical and depends on the expected degree of similarity between the sequences being compared.[\[14\]](#) Using an appropriate matrix enhances the sensitivity of the alignment search.[\[15\]](#)

PAM Matrix	Approximate Percent Sequence Identity	Evolutionary Distance	Typical Application
PAM30	60-80%	Short	Finding very closely related proteins or short, highly conserved domains.
PAM70	50-60%		
PAM120	~40%	Moderate	General purpose for finding homologous sequences.
PAM250	~20%	Large	Detecting distant relationships between proteins. [3]

Table 2: PAM250 Substitution Matrix

The PAM250 matrix is commonly used for comparing distantly related protein sequences.[\[1\]](#)
[\[16\]](#) The values in the matrix are log-odds scores, where a positive score indicates that the amino acid substitution is more likely to occur than by random chance, a negative score indicates it is less likely, and a score of zero suggests it occurs at the rate of random chance.

A	R	N	D	C	Q	E	G	H	I	L	K	M	F	P	S	T	W	Y	V	
A	2	- 2	0	0	- 2	0	0	1	- 1	- 1	- 2	- 1	- 1	- 3	1	1	1	- 6	- 3	0
R	- 2	6	0	- 1	- 4	1	- 1	- 3	2	- 2	- 3	3	0	- 4	0	0	- 1	2	- 4	- 2
N	0	0	2	2	- 4	1	1	0	2	- 2	- 3	1	- 2	- 3	- 1	1	0	- 4	- 2	- 2
D	0	- 1	2	4	- 5	2	3	1	1	- 2	- 4	0	- 3	- 6	- 1	0	0	- 7	- 4	- 2
C	- 2	- 4	- 4	- 5	1 2	- 5	- 5	- 3	- 3	- 2	- 6	- 5	- 5	- 4	- 3	0	- 2	- 8	0	- 2
Q	0	1	1	2	- 5	4	2	- 1	3	- 2	- 2	1	- 1	- 5	0	- 1	- 1	- 5	- 4	- 2
E	0	- 1	1	3	- 5	2	4	0	1	- 2	- 3	0	- 2	- 5	- 1	0	0	- 7	- 4	- 2
G	1	- 3	0	1	- 3	- 1	0	5	- 2	- 3	- 4	- 2	- 3	- 5	- 1	1	0	- 7	- 5	- 1
H	- 1	2	2	1	- 3	3	1	- 2	6	- 2	- 2	0	- 2	- 2	0	- 1	- 1	- 3	0	- 2
I	- 1	- 2	- 2	- 2	- 2	- 2	- 2	- 3	- 2	5	2	- 2	2	1	- 2	- 1	0	- 5	- 1	4
L	- 2	- 3	- 3	- 4	- 6	- 2	- 3	- 4	- 2	2	6	- 3	4	2	- 3	- 3	- 2	- 2	- 1	2
K	- 1	3	1	0	- 5	1	0	- 2	0	- 2	- 3	5	0	- 5	- 1	0	0	- 3	- 4	- 2
M	- 1	0	- 2	- 3	- 5	- 1	- 2	- 3	- 2	2	4	0	6	0	- 2	- 2	- 1	- 4	- 2	2
F	- 3	- 4	- 3	- 6	- 4	- 5	- 5	- 5	- 2	1	2	- 5	0	9	- 5	- 3	- 3	0	7	- 1

P	1	0	-	-	-	0	-	-	0	-	-	-	-	-	6	1	0	-	-	-
			1	1	3		1	1		2	3	1	2	5				6	5	1
S	1	0	1	0	0	-	0	1	-	-	-	0	-	-	1	2	1	-	-	-
						1			1	1	3		2	3				2	3	1
T	1	-	0	0	-	-	0	0	-	0	-	0	-	-	0	1	3	-	-	0
		1			2	1			1		2		1	3				5	3	
W	-	2	-	-	-	-	-	-	-	-	-	-	-	0	-	-	-	1	0	-
	6		4	7	8	5	7	7	3	5	2	3	4		6	2	5	7		6
Y	-	-	-	-	0	-	-	-	0	-	-	-	-	7	-	-	-	0	1	-
	3	4	2	4		4	4	5		1	1	4	2		5	3	3	0	0	2
V	0	-	-	-	-	-	-	-	-	4	2	-	2	-	-	-	0	-	-	4
		2	2	2	2	2	2	1	2			2		1	1	1		6	2	

Source: Adapted from data available in bioinformatics resources.[16]

Experimental Protocols

The following protocols provide step-by-step instructions for performing pairwise protein sequence alignments using common bioinformatics tools that support PAM matrices.

Protocol 1: Pairwise Alignment using NCBI BLASTp

This protocol describes how to perform a protein-protein BLAST search with a specified PAM matrix.

Objective: To find similar protein sequences to a query sequence in a database using a defined evolutionary model.

Materials:

- A protein sequence in FASTA format or as a raw sequence.
- A web browser with an internet connection.

Procedure:

- Navigate to the NCBI BLAST homepage and select "Protein BLAST".
- In the "Enter Query Sequence" box, paste your protein sequence in FASTA or raw format.
- Under "Program Selection," choose "blastp" (protein-protein BLAST).
- Expand the "Algorithm parameters" section at the bottom of the page.
- In the "Scoring Parameters" subsection, locate the "Matrix" dropdown menu.[\[17\]](#)
- Select the desired PAM matrix from the list (e.g., PAM30, PAM70, PAM250).[\[7\]](#)
- Optionally, adjust the "Gap Costs" to fine-tune the alignment penalties.
- Click the "BLAST" button to initiate the search.
- Analyze the results, paying attention to the alignment scores, E-values, and the alignments themselves. The "positives" in the alignment indicate substitutions with positive scores in the selected PAM matrix.[\[17\]](#)

Protocol 2: Global Pairwise Alignment with EMBOSS Needle

This protocol outlines the use of EMBOSS Needle for a global alignment of two protein sequences using a PAM matrix.

Objective: To obtain the optimal global alignment between two protein sequences based on a specified PAM scoring matrix.

Materials:

- Two protein sequences in FASTA or raw format.
- Access to an EMBOSS Needle web server or a local installation of the EMBOSS suite.

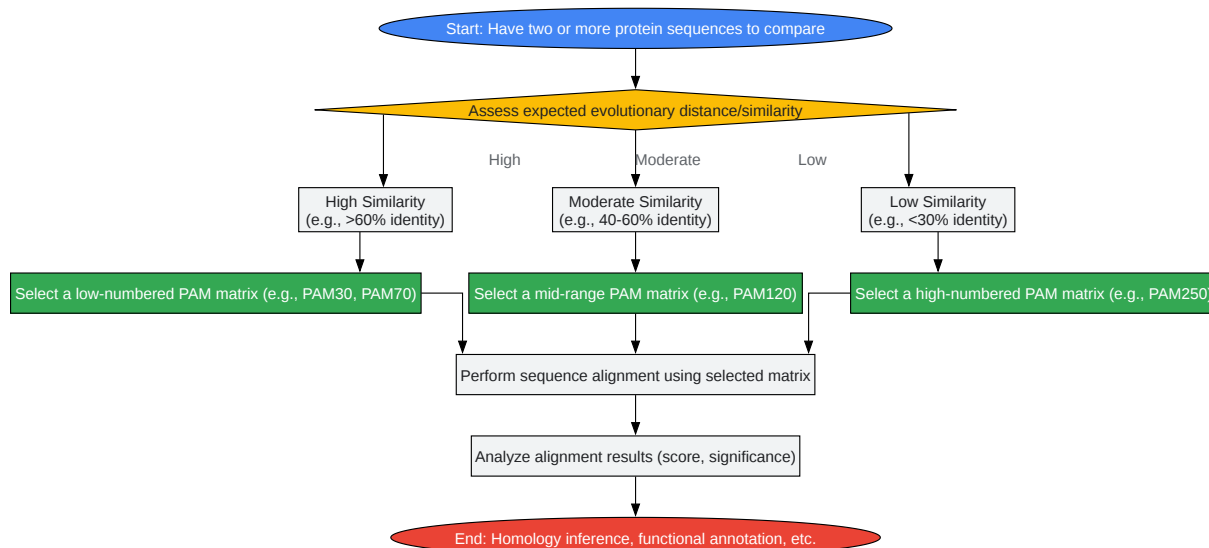
Procedure:

- Access the EMBOSS Needle web interface.

- In the "Sequence 1" and "Sequence 2" input fields, paste your two protein sequences.
- Locate the "Matrix" or "Scoring Matrix" option.
- From the dropdown menu or input field, select or enter the desired PAM matrix (e.g., PAM250). Note that the available matrices may be listed under a family name like "PAM".
- Specify the "Gap open penalty" and "Gap extension penalty". These values work in conjunction with the substitution matrix to produce the final alignment score.
- Click the "Submit" or "Run" button to perform the alignment.
- The output will display the optimal global alignment of the two sequences, along with identity, similarity, and the overall alignment score calculated using the chosen PAM matrix and gap penalties.

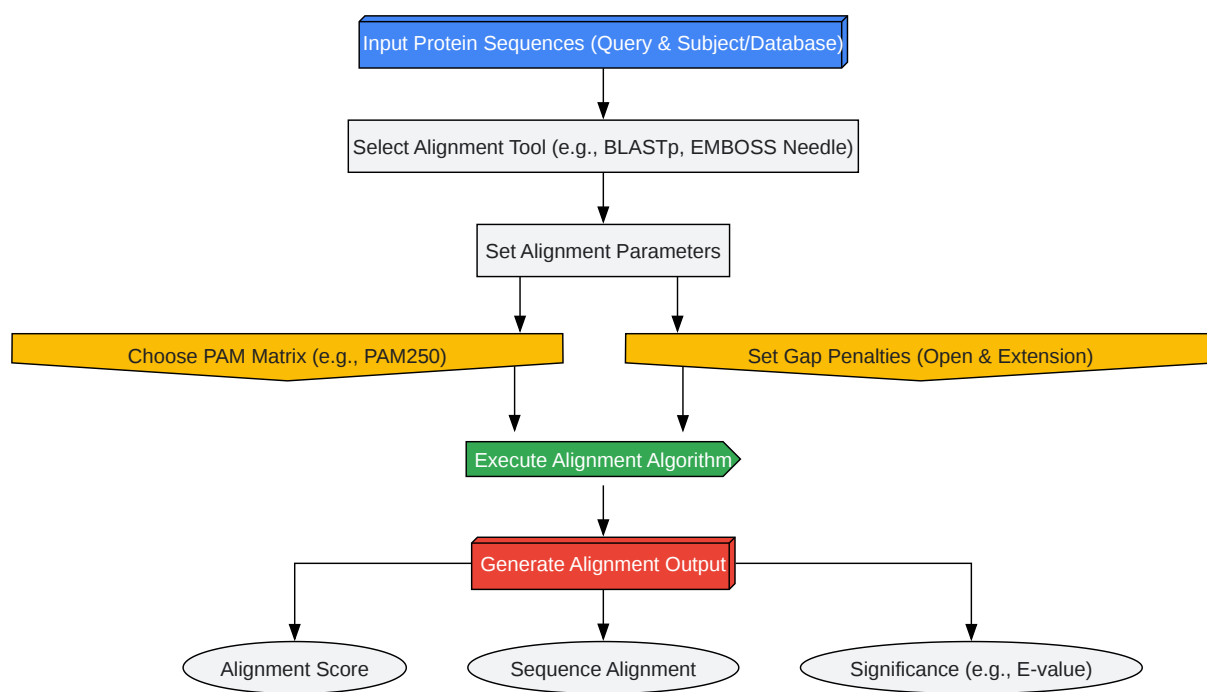
Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in sequence comparison with PAM matrices.



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Caption: Workflow for selecting an appropriate PAM matrix.



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Caption: General workflow for pairwise sequence alignment.

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